molecular formula C18H17F2N3O B2641249 1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole CAS No. 2380190-49-6

1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole

Cat. No. B2641249
CAS RN: 2380190-49-6
M. Wt: 329.351
InChI Key: XTGMNUNYJRHWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole” is a complex organic molecule that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It has been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of “1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole” is complex, with a benzimidazole core and various functional groups attached to it. The benzimidazole core is a bicyclic compound consisting of fused benzene and imidazole rings .

properties

IUPAC Name

1-[1-[[4-(difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O/c19-18(20)24-15-7-5-13(6-8-15)9-22-10-14(11-22)23-12-21-16-3-1-2-4-17(16)23/h1-8,12,14,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGMNUNYJRHWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OC(F)F)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.